5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-cancer properties.
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can be classified as:
The synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can be achieved through several methods. A common approach involves the cyclization of amidoximes with carboxylic acids or the use of nitrile oxides in a 1,3-dipolar cycloaddition reaction. Recent advancements include microwave-assisted reactions that enhance yield and reduce reaction time .
The molecular structure of 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole features:
The molecular formula for this compound is , with a molecular weight of approximately 227.66 g/mol. The oxadiazole ring contributes to its stability and reactivity in various chemical environments.
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions are typically facilitated by heating or the presence of catalysts to improve yield and selectivity.
The mechanism of action for compounds like 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that oxadiazoles can exhibit significant antibacterial and antitumor activities through these mechanisms .
Relevant data from studies indicate that modifications on the oxadiazole ring can significantly alter these properties and enhance biological activity .
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its pharmacological potential was recognized [1] [3]. The 1960s marked a pivotal milestone with the introduction of Oxolamine (Figure 1), a 1,2,4-oxadiazole-based cough suppressant that became the first commercial drug featuring this scaffold [1] [7]. This breakthrough demonstrated the viability of 1,2,4-oxadiazoles as drug candidates, stimulating extensive medicinal chemistry exploration.
The period from 1970–2000 witnessed systematic investigation into the scaffold’s bioisosteric properties and synthetic accessibility. Key advances included:
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
1980s | Prenoxdiazine/Butalamine development | Expanded clinical applications |
2011 | Isolation of phidianidines | Demonstration of natural occurrence & bioactivity |
2014 | Ataluren approval | Treatment for genetic disorders |
Contemporary drug discovery (2010–present) leverages the scaffold’s balanced physicochemical properties and synthetic tractability. Over 15% of recent oxadiazole-related publications focus on antimicrobial and anticancer agents, reflecting sustained interest in this heterocycle [1] [9].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for carboxylate-containing functional groups (esters, amides, carbamates) due to its comparable geometry, hydrogen-bonding capacity, and superior metabolic stability [2] [8]. This replacement strategy addresses two critical limitations of carbonyl groups:
Table 2: Bioisosteric Performance of 1,2,4-Oxadiazole vs. Carbonyl Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic stability | Low | High | Improved metabolic half-life |
Dipole moment (D) | ~1.9 (amide) | ~3.5 | Enhanced target binding affinity |
logP (avg) | Lower | Higher (+0.5–1.0) | Increased membrane permeability |
H-bond acceptors | 1–2 | 3 | Additional polar interactions |
In neuroprotective agent development, replacing an amide with 1,2,4-oxadiazole in MAO-B inhibitors increased selectivity (>192-fold vs. MAO-A) and improved aqueous solubility at physiological pH [6]. Similarly, in cannabinoid receptor ligands, the 1,2,4-oxadiazole bioisostere reduced hERG channel binding (a cardiotoxicity risk) while maintaining nanomolar CB2 affinity [10]. The scaffold’s electron-deficient character also modulates π-stacking interactions and redox potential, crucial for targeting oxidoreductases [6].
Thiophene integration enhances the pharmacodynamic profile of 1,2,4-oxadiazoles through:
In antibacterial oxadiazoles like compound 22a, thiophene substitution enabled IC₅₀ values of 0.02 μg/mL against E. coli by enhancing DNA gyrase binding [4]. The heterocycle’s polar surface area (25–30 Ų) also improves water solubility compared to phenyl analogues.
Chloroalkyl groups (e.g., 1-chloro-2-methylpropan-2-yl) confer distinct advantages:
Table 3: Bioactivity Modulation by Thiophene and Chloroalkyl Substituents
Substituent | Key Properties | Biological Impact | Example Activity |
---|---|---|---|
Thiophen-2-yl | - Electron-rich - Planar - Moderate logP | Enhanced target binding via π-stacking Improved solubility vs. phenyl | Antibacterial (DNA gyrase inhibition) |
1-Chloro-2-methylpropan-2-yl | - Sterically bulky - Electrophilic potential - High lipophilicity | Occupation of hydrophobic pockets Potential for covalent inhibition | Anticancer, antimicrobial |
In the target compound 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, these substituents synergistically optimize bioactivity: The thiophene enables directional binding to biomolecular targets, while the chloroalkyl group provides steric bulk for enhanced affinity and lipophilicity for tissue penetration. This molecular architecture is designed to resist metabolic deactivation – a key limitation of earlier oxadiazole drugs [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: